molecular formula C13H18BrNO3S B1523417 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol CAS No. 1311314-89-2

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol

Número de catálogo: B1523417
Número CAS: 1311314-89-2
Peso molecular: 348.26 g/mol
Clave InChI: JHCOLXLVDVLUJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a bromobenzene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrNO₃S, with a molecular weight of approximately 348.26 g/mol. The presence of a hydroxyl group at the third position of the piperidine ring enhances its reactivity and potential biological activity.

Property Value
Molecular FormulaC₁₃H₁₈BrNO₃S
Molecular Weight348.26 g/mol
Hydroxyl Group Position3rd position on piperidine ring

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The sulfonyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy. The exact mechanism involves binding to specific sites on these targets, modulating their activity, and leading to various biological effects.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. These properties make it a candidate for treating inflammatory diseases.

Analgesic Effects

In addition to anti-inflammatory properties, this compound has shown potential analgesic effects in animal models. Its ability to reduce pain perception could be attributed to its interaction with pain receptors and modulation of neurotransmitter release.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Study on Anti-inflammatory Activity : A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
  • Analgesic Activity Assessment : In another study, the compound was tested using the hot plate test in mice, where it showed a dose-dependent increase in pain threshold compared to control groups.
  • Mechanistic Insights : Research focusing on enzyme interactions revealed that this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperidin-3-olContains a chlorobenzene instead of bromobenzenePotentially less reactive due to chlorine's weaker leaving group
4-(Bromobenzenesulfonyl)piperidineLacks the ethyl substituent on the piperidine ringMore basic due to absence of ethyl group
N-(4-Bromobenzenesulfonyl)-N-methylpiperidineMethyl substitution on nitrogen instead of hydroxylAlters pharmacokinetics and biological activity

Aplicaciones Científicas De Investigación

Potential Research Applications

Given that the search results do not detail specific applications of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol, inferences can be drawn from its structural components and the applications of related piperidine derivatives:

  • Medicinal Chemistry : Piperidine derivatives are frequently explored in drug discovery. The presence of a piperidine ring attached to a sulfonamide moiety suggests potential applications in enzyme inhibition .
  • ADAMTS Inhibition : Piperidine derivatives have demonstrated inhibitory activity against ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) enzymes, specifically ADAMTS7 and ADAMTS5 .
  • Enzyme Inhibition Case Study : A study showed that a piperidinyl derivative increased inhibitory activity against ADAMTS7 (Ki = 40 nM) compared to a reference compound. Modifying the P1' group of piperidinyl derivatives led to selectivity shifts from ADAMTS5 to ADAMTS7 .

Data Tables of Related Compounds

The following tables summarize the inhibitory activities of related biphenylsulfonamides against ADAMTS enzymes, as presented in the search results :

Table 1: In vitro enzymatic activity (Ki nM values) of biphenylsulfonamides

CompdRR1ADAMTS7ADAMTS5
3a4-CF3H9.0 ± 1.0110 ± 40
3b4-CF3CH350 ± 1090 ± 30
3c3-CF3H1000 ± 1103800 ± 1000
3d4-OCH3H40 ± 1090 ± 20
3e4-FH6.0 ± 1.015 ± 4
3f4-N(CH3)2H550 ± 12013 000 ± 3200
3g4-MorpholineH940 ± 14011 000 ± 2400

Table 2: Inhibition data (Ki nM values) of selected compounds against other metzincins

This table is not provided in the search results.

Physicochemical Properties

  • Formula: C13H18BrNO3S
  • Molecular Weight: 348.26
  • Purity: typically >95%
  • IUPAC Name: 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol

Potential Hazards

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(4-bromobenzenesulfonyl)ethyl]piperidin-3-ol, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A two-step approach is common: (1) alkylation of piperidin-3-ol with a bromoethyl intermediate, followed by (2) sulfonylation using 4-bromobenzenesulfonyl chloride. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane or THF) to improve yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing the piperidine ring (δ 1.5–3.5 ppm) and sulfonyl group (δ 7.5–8.0 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~403–405 for bromine isotopes). FT-IR verifies sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3500 cm⁻¹) groups .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Solubility is influenced by polar surface area (PSA) and hydrogen-bonding capacity. Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry can identify optimal solvent systems .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide derivatives of piperidin-3-ol?

  • Modify the sulfonyl group’s substituents (e.g., replacing bromine with electron-withdrawing groups) and vary the ethyl linker length. Assess bioactivity using in vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with target binding affinities .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular dynamics simulations evaluate membrane permeability by calculating logP (octanol-water partition coefficient) and PSA. ADMET predictors (e.g., SwissADME) estimate bioavailability, considering rotatable bonds (≤10) and PSA (≤140 Ų). For CNS penetration, verify compliance with the "rule of 3" (PSA < 60 Ų, logP 2–5) .

Q. What experimental designs resolve contradictions in stability data under physiological conditions?

  • Conduct accelerated stability studies at varying pH (1.2–7.4), temperatures (25–40°C), and light exposure. Use HPLC-UV to quantify degradation products (e.g., desulfonylated or oxidized metabolites). Compare results with forced degradation models to identify dominant degradation pathways .

Q. How can researchers validate target engagement in complex biological matrices?

  • Employ cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. Pair with SPR (surface plasmon resonance) for kinetic analysis (ka/kd) or pull-down assays using biotinylated analogs. Cross-validate with siRNA knockdown to assess functional relevance .

Q. What methodologies are recommended for stereochemical analysis of the piperidine ring?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. X-ray crystallography resolves absolute configuration, while electronic circular dichroism (ECD) correlates experimental and calculated spectra for stereochemical assignment .

Q. Methodological Considerations

Q. How should researchers design controls for cytotoxicity assays involving this compound?

  • Include vehicle controls (e.g., DMSO at assay concentration), positive controls (e.g., staurosporine for apoptosis), and negative controls (untreated cells). Use multiple cell lines (e.g., HEK-293, HepG2) to assess tissue-specific toxicity. Normalize data to ATP content (via CellTiter-Glo) to avoid interference from colored compounds .

Q. What analytical approaches quantify trace impurities in synthesized batches?

  • LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at ≤0.1%. ICP-MS identifies heavy metal residues (e.g., Pd from catalytic steps). Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Propiedades

IUPAC Name

1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCOLXLVDVLUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aminomethyltetralone
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Aminomethyltetralone
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Aminomethyltetralone
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Aminomethyltetralone
Aminomethyltetralone
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.